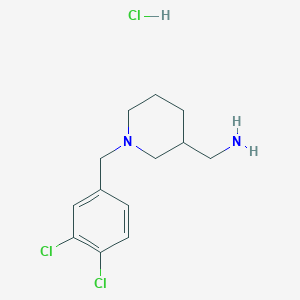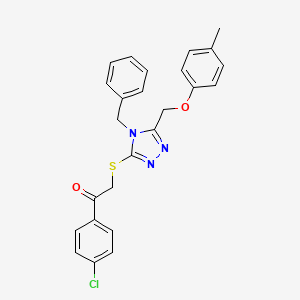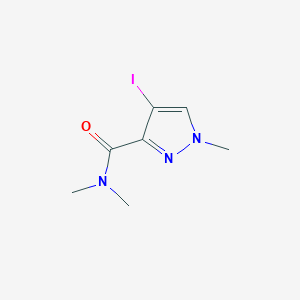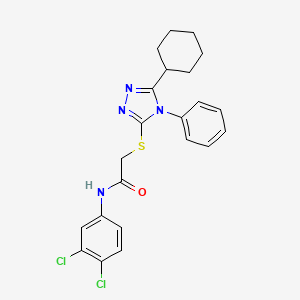
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophényl)-2-((5-cyclohexyl-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide est un composé organique synthétique qui appartient à la classe des dérivés triazoliques. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé peut présenter des propriétés pharmacologiques potentielles, ce qui en fait un sujet d’intérêt pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(3,4-dichlorophényl)-2-((5-cyclohexyl-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et des précurseurs appropriés.
Formation de l’éther thiolique : Le dérivé triazolique est ensuite réagi avec un composé thiol pour former la liaison éther thiolique.
Formation d’acétamide : La dernière étape implique la réaction de l’éther thiolique avec un dérivé d’acétamide dans des conditions appropriées.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin d’obtenir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, de conditions réactionnelles contrôlées et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou d’autres groupes fonctionnels, modifiant potentiellement l’activité biologique du composé.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque (m-CPBA).
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles tels que les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels.
4. Applications de la recherche scientifique
N-(3,4-dichlorophényl)-2-((5-cyclohexyl-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide peut avoir plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Utilisation potentielle comme agent pharmacologique en raison de sa structure triazolique, connue pour ses activités antimicrobiennes, antifongiques et anticancéreuses.
Études biologiques : Étude de ses effets sur les systèmes biologiques, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Applications industrielles : Utilisation possible dans le développement de nouveaux matériaux ou comme précurseur d’autres composés chimiques.
Applications De Recherche Scientifique
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacological agent due to its triazole structure, which is known for antimicrobial, antifungal, and anticancer activities.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Possible use in the development of new materials or as a precursor for other chemical compounds.
Mécanisme D'action
Le mécanisme d’action de N-(3,4-dichlorophényl)-2-((5-cyclohexyl-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide dépendrait de sa cible biologique spécifique. Les dérivés triazoliques interagissent souvent avec les enzymes ou les récepteurs, inhibant leur activité ou modulant leur fonction. Le composé peut se lier à des cibles moléculaires spécifiques, ce qui entraîne des modifications des voies cellulaires et des réponses biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Fluconazole : Un agent antifongique triazolique.
Itraconazole : Un autre antifongique triazolique avec un spectre d’activité plus large.
Voriconazole : Un triazole utilisé pour traiter les infections fongiques graves.
Comparaison
Par rapport à ces composés similaires, N-(3,4-dichlorophényl)-2-((5-cyclohexyl-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide peut avoir des caractéristiques structurelles uniques qui confèrent des activités biologiques distinctes. Ses substituants et ses groupes fonctionnels spécifiques pourraient entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour la recherche future.
Propriétés
Formule moléculaire |
C22H22Cl2N4OS |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C22H22Cl2N4OS/c23-18-12-11-16(13-19(18)24)25-20(29)14-30-22-27-26-21(15-7-3-1-4-8-15)28(22)17-9-5-2-6-10-17/h2,5-6,9-13,15H,1,3-4,7-8,14H2,(H,25,29) |
Clé InChI |
QRIXRRZBUNIQLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



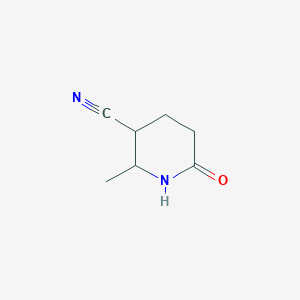

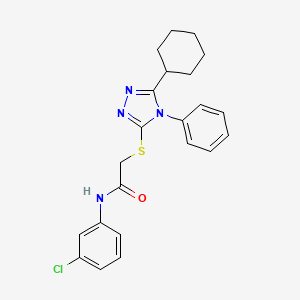

![2-Methylthiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B11773274.png)
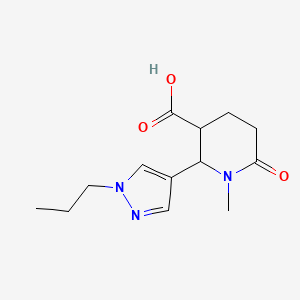
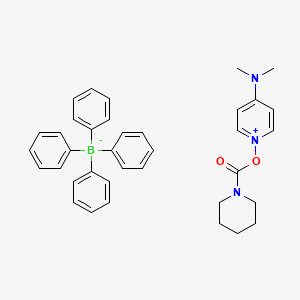
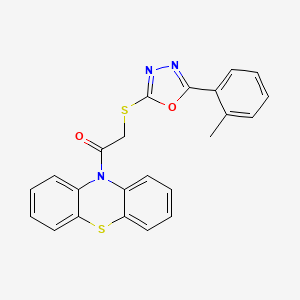
![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)

